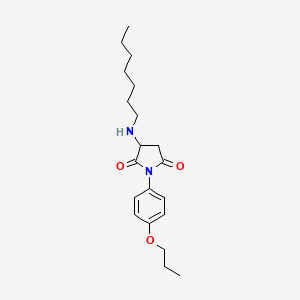
N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AGN 2979, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AGN 2979 belongs to the class of glycine transporter inhibitors, which are known to modulate the levels of glycine in the central nervous system.
Mecanismo De Acción
AGN 2979 acts as a glycine transporter inhibitor, which increases the levels of glycine in the central nervous system. Glycine is an important neurotransmitter that acts as a co-agonist at the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. AGN 2979 enhances the activity of the NMDA receptor by increasing the levels of glycine, which leads to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
AGN 2979 has been shown to have several biochemical and physiological effects in animal models. AGN 2979 increases the levels of glycine in the central nervous system, which enhances the activity of the NMDA receptor. AGN 2979 has been shown to improve cognitive function and reduce the symptoms of schizophrenia, depression, and anxiety in animal models. Additionally, AGN 2979 has been shown to have antidepressant and anxiolytic effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AGN 2979 has several advantages and limitations for lab experiments. One of the advantages of AGN 2979 is that it has been extensively studied for its potential therapeutic applications in various neurological disorders. Additionally, AGN 2979 has been shown to have a good safety profile in animal models. However, one of the limitations of AGN 2979 is that it has not been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of AGN 2979. One of the future directions is to conduct human clinical trials to determine the safety and efficacy of AGN 2979 in humans. Additionally, further research is needed to understand the long-term effects of AGN 2979 on cognitive function and neurological disorders. Finally, the development of more potent and selective glycine transporter inhibitors may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Métodos De Síntesis
AGN 2979 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of AGN 2979 involves the reaction of N~1~-allylglycine ethyl ester with 4-chlorobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to obtain N~1~-allyl-N~2~-(4-chlorophenyl)glycinamide. Finally, the methylsulfonyl group is introduced using a sulfonylation reaction with methanesulfonyl chloride.
Aplicaciones Científicas De Investigación
AGN 2979 has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety. AGN 2979 acts as a glycine transporter inhibitor, which increases the levels of glycine in the central nervous system. Glycine is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity. AGN 2979 has been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models. Additionally, AGN 2979 has been shown to have antidepressant and anxiolytic effects in preclinical studies.
Propiedades
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-3-8-14-12(16)9-15(19(2,17)18)11-6-4-10(13)5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYRHFNVFKLTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367549 |
Source


|
| Record name | ST061543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6235025 | |
CAS RN |
6235-02-5 |
Source


|
| Record name | ST061543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4971578.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4971590.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)
![(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B4971597.png)
![methyl 4,5-dimethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4971609.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4971616.png)
![1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B4971619.png)
![N-[2,2,2-trichloro-1-({[(3-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4971623.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyrazinylmethyl)amino]nicotinamide](/img/structure/B4971635.png)
![3,4-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4971642.png)
![methyl 4-{[({5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4971649.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)